molecular formula C74H100ClN15O14 B1175999 Bx42 protein CAS No. 147445-53-2

Bx42 protein

Cat. No.: B1175999
CAS No.: 147445-53-2
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Description

The Bx42 protein, first identified in Drosophila melanogaster, is a nuclear protein tightly associated with chromatin and steroid hormone-regulated transcription . It belongs to the evolutionarily conserved SNW/SKIP protein family, characterized by a central SNW domain (S–N–W–K–N motif) critical for interactions with transcriptional machinery and spliceosomes . In Drosophila, Bx42 localizes to condensed regions of polytene chromosomes and dynamically responds to 20-hydroxyecdysone, a steroid hormone governing metamorphosis . Functionally, Bx42 acts as a cofactor in the Notch signaling pathway, regulating developmental processes such as wing vein patterning, eye development, and nervous system formation . Recent studies in invertebrates, such as the crustacean Macrobrachium nipponense, reveal expanded roles for Bx42 homologs in innate immunity, including modulation of NF-κB signaling and antimicrobial peptide production .

Properties

CAS No.

147445-53-2

Molecular Formula

C74H100ClN15O14

Synonyms

Bx42 protein

Origin of Product

United States

Comparison with Similar Compounds

Structural Homology Across Species

Bx42 shares high sequence conservation with homologs in mammals (e.g., human SNW1/SKIP ), nematodes (e.g., C. elegans CeSKIP ), fungi (e.g., S. pombe Schpo ), and plants (e.g., soybean GmGBP1 ) . Key structural features include:

  • SNW/SKIP domain : Critical for protein-protein interactions and spliceosome assembly .
  • Proline-rich regions : Mediate transcriptional coactivation, as seen in human NCoA-62 .
  • Nuclear localization signals (NLS) : Ensure subcellular localization to chromatin .
Functional Divergence
Protein Name Species Key Functions References
Bx42 Drosophila melanogaster Notch signaling, ecdysone-responsive transcription, chromatin organization
SNW1/SKIP Homo sapiens mRNA splicing, vitamin D receptor (VDR) coactivation, stress response
NCoA-62 Homo sapiens Enhances nuclear receptor (e.g., VDR, retinoic acid receptor) transcription
MnBx42 Macrobrachium nipponense Innate immunity, NF-κB activation, bacterial clearance
CeSKIP Caenorhabditis elegans Essential for RNA polymerase II transcription, viability, and development
GmGBP1 Glycine max (soybean) Flowering regulation, drought and salt stress tolerance

Key Findings :

  • Developmental vs. Immune Roles : While Drosophila Bx42 is essential for tissue development, its crustacean homolog MnBx42 regulates antibacterial responses, highlighting functional adaptation to species-specific needs .
  • Splicing vs. Hormone Signaling : Human SNW1 primarily mediates pre-mRNA splicing, whereas Drosophila Bx42 directly interfaces with hormone-activated transcription (e.g., ecdysone) .
  • Conservation of Core Mechanisms: All homologs interact with transcriptional complexes (e.g., SKIP in humans binds spliceosomes; Bx42 in Drosophila enhances Suppressor of Hairless activity in Notch signaling) .
Experimental Insights
  • RNA Interference (RNAi): Silencing Bx42 in Drosophila mimics Notch mutant phenotypes (e.g., wing defects), confirming its role in signal transduction . In C. elegans, CeSKIP knockdown is lethal, underscoring its essentiality .
  • Immune Response : In Macrobrachium nipponense, MnBx42 silencing increases susceptibility to Aeromonas hydrophila and reduces phagocytosis, linking it to NF-κB-driven immunity .
  • Structural Studies : Sequence alignment of Bx42 homologs reveals >75% similarity in the SNW domain, but divergent N/C-terminal regions likely dictate species-specific partnerships (e.g., human SNW1 binds Ski oncoproteins; plant SKIP homologs interact with stress-responsive transcription factors) .

Q & A

Basic Research Questions

Q. What is the role of Bx42 in the Notch signaling pathway, and how can its functional involvement be experimentally validated?

  • Methodological Answer : Bx42 is a nuclear cofactor critical for Notch signal transduction, as shown in Drosophila studies using inducible RNA interference (RNAi) . To validate its role:

  • Experimental Design : Use tissue-specific GAL4/UAS-driven RNAi to knock down Bx42 in developing tissues (e.g., wing imaginal discs or larval eye discs). Monitor phenotypic outcomes (e.g., wing vein defects or eye size reduction) and compare them to Notch pathway mutants .
  • Target Gene Analysis : Quantify expression of Notch-responsive genes (e.g., Enhancer of split m8, cut) via qRT-PCR or in situ hybridization after Bx42 depletion .
  • Rescue Experiments : Co-express Bx42 with RNAi constructs to confirm phenotype specificity.

Q. What molecular techniques are commonly used to study Bx42-protein interactions in transcriptional regulation?

  • Methodological Answer :

  • Yeast Two-Hybrid Screening : Identify binding partners (e.g., Suppressor of Hairless [Su(H)] or Notch intracellular domain [Notch-IC]) by screening cDNA libraries .
  • Co-immunoprecipitation (Co-IP) : Validate interactions in vivo using antibodies against Bx42 and co-expressed proteins (e.g., Su(H)) in Drosophila S2 cells .
  • Chromatin Immunoprecipitation (ChIP) : Map Bx42 binding sites near Notch target gene promoters to confirm direct regulatory roles .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Bx42’s dual roles as a transcriptional coactivator and corepressor in different contexts?

  • Methodological Answer : Contradictions may arise from tissue-specific interactions or post-translational modifications. Strategies include:

  • Context-Specific Profiling : Perform RNA-seq on Bx42-depleted tissues (e.g., wing vs. eye) to identify pathway-specific targets .
  • Interaction Mapping : Use truncated Bx42 variants (e.g., SNW domain deletions) in pull-down assays to dissect domains responsible for coactivation (e.g., with Notch-IC) vs. corepression (e.g., with Hairless protein) .
  • Phosphoproteomics : Analyze phosphorylation states of Bx42 under different signaling conditions (e.g., Notch activation vs. repression) to identify regulatory modifications .

Q. What experimental approaches address the challenges of studying Bx42 homologs in non-model organisms or cross-species systems?

  • Methodological Answer :

  • Homology Modeling : Use sequence alignment tools (e.g., BLAST, InterPro) to identify conserved domains (e.g., SNW/SKIP) in homologs like human NCoA-62 .
  • Functional Complementation : Express human NCoA-62 in Drosophila Bx42 mutants to test evolutionary conservation of Notch-related functions .
  • CRISPR-Cas9 Knockout : Generate Bx42 homolog knockouts in emerging model organisms (e.g., Macrobrachium nipponense) to study immune or developmental roles .

Q. How can researchers map Bx42’s interplay with cell cycle regulators like E2F and Rb, and what assays are suitable for mechanistic studies?

  • Methodological Answer :

  • Co-IP and Proximity Ligation Assays (PLA) : Detect physical interactions between Bx42 and E2F/Rb in Drosophila or mammalian cell lines .
  • Cell Cycle Synchronization : Arrest cells at G1/S or G2/M phases using inhibitors (e.g., hydroxyurea), then assess Bx42 localization or phosphorylation changes via immunofluorescence .
  • Transcriptional Reporter Assays : Measure activity of E2F-responsive promoters (e.g., cyclin A) in Bx42-depleted cells to assess regulatory effects .

Data Analysis and Interpretation

Q. How should researchers approach conflicting protein-protein interaction data for Bx42 across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile interaction datasets (e.g., BioGRID, STRING) to identify consensus partners and filter low-confidence hits .
  • Orthogonal Validation : Confirm interactions using multiple techniques (e.g., yeast two-hybrid + Co-IP + PLA) .
  • Contextual Filtering : Account for experimental conditions (e.g., cell type, developmental stage) that may influence interaction dynamics .

Tables for Key Findings

Bx42 Functional Role Experimental Model Key Technique Reference
Notch signal transductionDrosophila wing discsInducible RNAi + qRT-PCR
E2F/Rb-mediated cell cycle regulationDrosophila cell cultureCo-IP + Transcriptional reporters
Immune response in crustaceansMacrobrachium nipponenseCRISPR-Cas9 + RNA-seq
Bx42 Homologs Species Functional Overlap Reference
NCoA-62HumanNuclear receptor binding
SKIPMammalsNotch and Wnt signaling

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